VITAMIN K1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: VITAMIN K1 can be synthesized through several chemical routes. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step synthesis process. This involves the initial preparation of intermediate compounds, followed by their conversion into this compound through specific chemical reactions. The final product is then purified and formulated for various applications .
Chemical Reactions Analysis
Types of Reactions: VITAMIN K1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound epoxide.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: Various substitution reactions can occur on the naphthoquinone ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides
Major Products:
Oxidation: this compound epoxide.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives
Scientific Research Applications
VITAMIN K1 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Essential for the treatment of Vitamin K deficiency and related bleeding disorders. .
Industry: Used in the formulation of dietary supplements and fortified foods
Mechanism of Action
VITAMIN K1 functions as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the carboxylation of glutamate residues on proteins required for blood coagulation. This modification allows these proteins to bind calcium ions, which is essential for their biological activity. The primary molecular targets include coagulation factors II, VII, IX, and X .
Comparison with Similar Compounds
Vitamin K2 (Menaquinones): These compounds have varying lengths of isoprenoid side chains and are primarily found in fermented foods and animal products. .
Vitamin K3 (Menadione): A synthetic form of Vitamin K that is used less frequently due to its potential toxicity.
Uniqueness of VITAMIN K1:
Source: Primarily found in plant-based foods, especially green leafy vegetables.
Function: Plays a critical role in blood clotting and bone metabolism.
Bioavailability: Has a shorter half-life compared to some forms of Vitamin K2, making it more suitable for certain medical applications
Conclusion
This compound is a vital compound with significant roles in human health, particularly in blood clotting and bone metabolism. Its unique properties and wide range of applications make it an important subject of scientific research and industrial production.
Properties
IUPAC Name |
2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-NKFFZRIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023472 | |
Record name | Phytonadione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [Merck Index] Dark yellow or green viscous liquid; [Sigma-Aldrich MSDS], Solid | |
Record name | Phytonadione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18659 | |
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Record name | Vitamin K1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003555 | |
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Boiling Point |
140-145 °C @ 0.001 mm Hg | |
Record name | Phylloquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01022 | |
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Record name | PHYTONADIONE | |
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Solubility |
Insoluble in water, Colorless oil; UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31); insol in water /2,3-Epoxide/, Insoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oils, SOL IN FATS | |
Record name | Phylloquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01022 | |
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Record name | PHYTONADIONE | |
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Density |
0.964 @ 25 °C/25 °C | |
Record name | PHYTONADIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Vitamin K is a cofactor of gamma-carboxylase. Gamma carboxylase attaches carboxylic acid functional groups to glutamate, allowing precursors of factors II, VII, IX, and X to bind calcium ions. Binding of calcium ions converts these clotting factors to their active form, which are then secreted from hepatocytes into the blood, restoring normal clotting function. Vitamin K may also carboxylate matrix proteins in chondrocytes, inhibiting calcification of joints, and may increase type II collagen. The role of vitamin K in osteroarthritis, bone density, and vascular calcification is currently under investigation., Vit k is necessary for formation of prothrombinogen & other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vit k/, In normal animals and man, phyltonadione ... /is/ virtually devoid of pharmacodynamic activity. In Animals and man deficient in vitamin k, the pharmacological action of vitamin k is identical to its normal physiological function, that is, to promote hepatic biosynthesis of prothrombin (factor ii), proconvertin (factor vii), plasma thromboplastin component (ptc, christmas factor, factor ix), and Stuart factor (factor x)., On the basis of studies of microsomal metabolism in vitro and studies in rats and mice in vivo, /it was suggested/ that vitamin K may be mutagenic by affecting the mixed-function oxidase system which metabolizes benzo(a)pyrene. Phylloquinone at a high concentration (200 umol/l) inhibited the conversion of benzo(a)pyrene to its more polar metabolites, ... . Paradoxically, at a lower concentration of phylloquinone (25 umol/l), ... the metabolism of benzo(a)pyrene was increased. In this system, therefore, .... phylloquinone could either potentiate or inhibit it, depending on the concentration. This overall weaker inhibitory effect of phylloquinone could be due to the low solubility of this lipophilic compound, but it is difficult to explain the mechanism of the enhanced metabolism of benzo(a)pyrene at lower concentrations of phylloquinone. | |
Record name | Phylloquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01022 | |
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Impurities |
Commercial preparations may contain up to 20% of the cis isomer., Commercially available phylloquinone (vitamin K1) is prepared synthetically and may contain not only 2',3'-trans-phylloquinone (not less than 75%), but also 2',3'-cis-phylloquinone and trans-epoxyphylloquinone (not more than 4.0 percent). Phylloquinone occurs in nature only as the 2',3'-trans-7R,11R-stereoisomer. | |
Record name | PHYTONADIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow viscous oil, LIGHT-YELLOW SOLIDS OR OILS, Pale yellow oil or yellow crystals, Clear, yellow to amber, viscous, odourless liquid | |
CAS No. |
79083-00-4, 84-80-0, 11104-38-4 | |
Record name | rel-2-Methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione | |
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Record name | Phylloquinone | |
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Record name | Phytonadione [USP:JAN] | |
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Record name | Phylloquinone | |
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Record name | Phytomenadione | |
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Record name | PHYTONADIONE, (E)- | |
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Record name | PHYTONADIONE, (E)-(±)- | |
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Record name | PHYTONADIONE | |
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Melting Point |
-20 °C, CRYSTALS, MP: 62-63 °C /DIACETYL-DIHYDRO DERIVATIVE/ | |
Record name | Phylloquinone | |
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URL | https://www.drugbank.ca/drugs/DB01022 | |
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Retrosynthesis Analysis
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